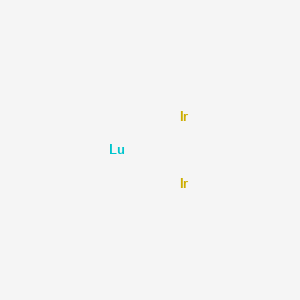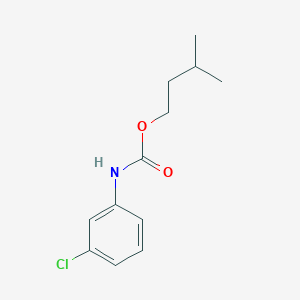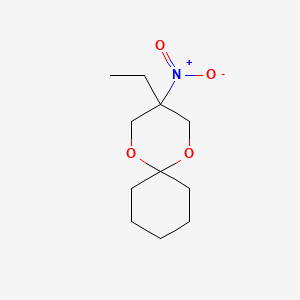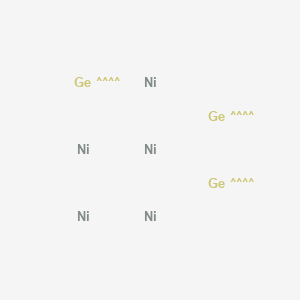![molecular formula C15H18N2O2 B14732337 7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole CAS No. 6585-99-5](/img/structure/B14732337.png)
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: is a complex organic compound that belongs to the class of indole derivatives. This compound features a unique structure that includes a pyrrolidine ring, an ethyl chain, and a dioxolo ring fused to an indole core. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a suitable diol and an aldehyde or ketone.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a halogenated ethyl chain reacts with pyrrolidine.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires:
High-purity starting materials: to ensure the quality of the final product.
Efficient catalysts: to enhance reaction rates and yields.
Controlled reaction conditions: (temperature, pressure, pH) to maximize product formation and minimize by-products.
Purification techniques: such as recrystallization, chromatography, and distillation to isolate and purify the final compound.
化学反応の分析
Types of Reactions
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or pyrrolidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents on the indole or pyrrolidine rings.
科学的研究の応用
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, affecting the overall cellular function.
DNA Intercalation: Intercalation into DNA strands, potentially disrupting DNA replication and transcription.
類似化合物との比較
7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole can be compared with other similar compounds, such as:
7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
7-[2-(Morpholin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
7-[2-(Azepan-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with an azepane ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities compared to its analogs.
特性
CAS番号 |
6585-99-5 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
7-(2-pyrrolidin-1-ylethyl)-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C15H18N2O2/c1-2-5-17(4-1)6-3-11-9-16-13-8-15-14(7-12(11)13)18-10-19-15/h7-9,16H,1-6,10H2 |
InChIキー |
QALCWQFQXJTUMF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2=CNC3=CC4=C(C=C32)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
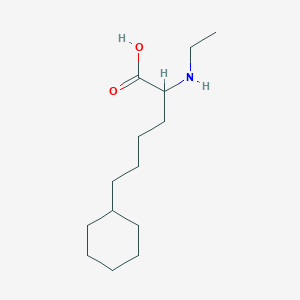
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
